2-(Isobutylthio)ethanol

Description

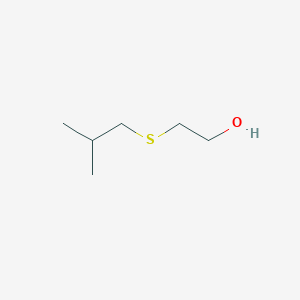

2-(Isobutylthio)ethanol (CAS RN: 42779-10-2) is a sulfur-containing alcohol with the molecular formula C₆H₁₄OS and a molecular weight of 134.07 g/mol (calculated). Its IUPAC name is 2-[(2-methylpropyl)sulfanyl]ethanol, and it is characterized by an isobutylthio group (-S-CH₂CH(CH₃)₂) attached to the second carbon of ethanol. This compound is part of the thioethanol family, where sulfur replaces the oxygen atom in ethers, resulting in distinct chemical and physical properties.

Thioethers like this compound are often used as intermediates in organic synthesis, particularly in the preparation of surfactants, ligands for metal coordination, and specialty chemicals.

Properties

IUPAC Name |

2-(2-methylpropylsulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OS/c1-6(2)5-8-4-3-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCYOFJZGIAXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(Isobutylthio)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the compound into simpler thiol derivatives using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or other electrophiles[][1].

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide; reactions are conducted under reflux conditions[][1].

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiol compounds[][1].

Scientific Research Applications

2-(Isobutylthio)ethanol has found applications in several scientific research fields:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the synthesis of thiol-based pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals, including additives for lubricants and polymers[][1].

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(Isobutylthio)ethanol with structurally related thioethanol derivatives and functionally analogous ethers. Key differences in molecular structure, physical properties, and applications are highlighted.

Table 1: Comparison of this compound with Similar Compounds

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Properties/Applications | Hazards/Notes |

|---|---|---|---|---|---|---|

| This compound | 42779-10-2 | C₆H₁₄OS | 134.07 | Isobutylthio | Intermediate in organic synthesis | Limited toxicity data |

| 2-(Ethylthio)ethanol | 110-77-0 | C₄H₁₀OS | 106.18 | Ethylthio | Organic synthesis; ligand preparation | Potential irritant |

| 2-(Phenylthio)ethanol | 699-12-7 | C₈H₁₀OS | 154.23 | Phenylthio | Research applications | No specific hazard data |

| 2-(2-Thienyl)ethanol | - | C₆H₈OS | 128.19 | 2-Thienyl | Specialty chemicals | Eye irritant (Category 2) |

| 2-(2-Isobutoxyethoxy)ethanol | 18912-80-6 | C₈H₁₈O₃ | 162.23 | Isobutoxyethoxy | Industrial solvent (glycol ether) | Hazard class 4-3-S-III |

Structural and Functional Analysis

Thioethanol Derivatives 2-(Ethylthio)ethanol (C₄H₁₀OS):

- Simpler alkyl chain (ethyl group) compared to isobutyl, resulting in lower molecular weight (106.18 g/mol ) and higher volatility.

- Used in coordination chemistry due to the thioether group’s ability to bind metals. 2-(Phenylthio)ethanol (C₈H₁₀OS):

- Higher molecular weight (154.23 g/mol) reduces volatility compared to alkylthio analogs. 2-(2-Thienyl)ethanol (C₆H₈OS):

- Heteroaromatic thienyl group enhances electronic properties for applications in materials science.

- Classified as an eye irritant, necessitating careful handling.

Glycol Ethers (Oxygen Analogs) 2-(2-Isobutoxyethoxy)ethanol (C₈H₁₈O₃):

- Oxygen-based ether linkage increases polarity compared to thioethers, improving water solubility.

- Widely used as a solvent in coatings and cleaning agents due to its low toxicity relative to thioethers.

Key Research Findings

- Reactivity Differences: Thioethers (e.g., this compound) exhibit nucleophilic sulfur atoms, making them reactive in alkylation and oxidation reactions. In contrast, glycol ethers (e.g., 2-(2-Isobutoxyethoxy)ethanol) are more stable and less reactive due to the oxygen atom’s lower nucleophilicity.

- Toxicity Profiles: Thioethanol derivatives generally pose higher toxicity risks than oxygen analogs. For example, 2-(2-Thienyl)ethanol is a known eye irritant, while glycol ethers like 2-(2-Isobutoxyethoxy)ethanol are classified as lower-risk industrial solvents.

- Applications :

- Thioethers are favored in catalysis and specialty synthesis, whereas glycol ethers dominate in bulk solvent applications due to their cost-effectiveness and regulatory acceptance.

Biological Activity

2-(Isobutylthio)ethanol, with the molecular formula C6H14OS and a molecular weight of 134.24 g/mol, is a sulfur-containing compound that has garnered attention for its potential biological activities. This compound is primarily utilized in organic synthesis and has applications in various fields, including chemistry, biology, and medicine. The focus of this article is to explore the biological activity of this compound, highlighting its antimicrobial properties, potential therapeutic uses, and relevant research findings.

- Molecular Formula: C6H14OS

- Molecular Weight: 134.24 g/mol

- Purity: Typically ≥95%

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antifungal domains. Below are key findings from recent studies:

Antimicrobial Properties

-

Mechanism of Action:

- The compound is believed to disrupt microbial cell membranes, leading to cell lysis and death.

- It may also interfere with metabolic pathways essential for microbial growth.

-

Efficacy Against Pathogens:

- In vitro studies have demonstrated significant antimicrobial activity against a range of bacteria, including Staphylococcus aureus (MRSA), Escherichia coli, and Bacillus subtilis.

- Minimum Inhibitory Concentration (MIC) values reported for various pathogens indicate potent activity, with some strains showing MIC values as low as 0.05 mg/mL.

-

Comparison with Other Compounds:

- When compared to similar thiol compounds like 2-mercaptoethanol and isobutyl mercaptan, this compound shows enhanced hydrophobicity and antimicrobial efficacy due to its unique structural features.

Case Studies

Several case studies have explored the biological activity of this compound:

| Study | Pathogen Tested | MIC (mg/mL) | Key Findings |

|---|---|---|---|

| Study A | Staphylococcus aureus | 0.05 | Effective against MRSA strains |

| Study B | Escherichia coli | 0.1 | Inhibition of growth observed |

| Study C | Bacillus subtilis | 0.08 | Significant reduction in colony formation |

These studies illustrate the compound's potential as a candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, research has also indicated antifungal activity against common fungal pathogens. The compound has shown effectiveness against species such as Candida albicans, with studies reporting MIC values around 0.1 mg/mL.

Applications in Medicine

Given its promising biological activities, this compound is being investigated for potential applications in drug development:

- Thiol-based Pharmaceuticals: The compound serves as a precursor in synthesizing thiol-based drugs, which have applications in treating various infections.

- Antioxidant Properties: Preliminary studies suggest that it may possess antioxidant capabilities, contributing to its overall therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.